molecular formula C23H31N3O2S2 B303097 N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide

N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide

Cat. No. B303097
M. Wt: 445.6 g/mol
InChI Key: XIYLEKVMDQALJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPA is not fully understood, but it is believed to interact with sulfhydryl groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and the disruption of protein-protein interactions. Additionally, MPA has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
MPA has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. Additionally, MPA has been found to induce changes in cellular metabolism, including the inhibition of glycolysis and the activation of the pentose phosphate pathway. Furthermore, MPA has been found to induce oxidative stress in cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using MPA in lab experiments is its broad range of potential applications. It has been found to have antimicrobial, antifungal, antiviral, and anticancer properties, making it a versatile tool for scientific research. Additionally, MPA is relatively easy to synthesize and has a long shelf life. However, one limitation of using MPA in lab experiments is its potential toxicity. MPA has been found to have cytotoxic effects on some cells, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for research on MPA. One direction is the further investigation of its anticancer properties and its potential as a cancer treatment. Additionally, the study of MPA's effects on protein-protein interactions and its potential as a tool for protein modification could lead to new insights in the field of biochemistry. Furthermore, the investigation of MPA's effects on cellular metabolism and oxidative stress could provide new avenues for drug development.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-mercaptoacetic acid with N-(3-aminopropyl)-N-methylamine, followed by the reaction with phenylsulfonyl chloride. The resulting product is then treated with N-(3-aminopropyl)-N-methylamine and phenylsulfonyl chloride again to obtain MPA.

Scientific Research Applications

MPA has been widely used in scientific research due to its potential therapeutic properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. Additionally, MPA has been shown to have anticancer properties and has been used in cancer research. Furthermore, MPA has been used in the study of protein-protein interactions and as a tool for protein modification.

properties

Product Name

N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide

Molecular Formula

C23H31N3O2S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[3-[methyl-[3-[(2-phenylsulfanylacetyl)amino]propyl]amino]propyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C23H31N3O2S2/c1-26(16-8-14-24-22(27)18-29-20-10-4-2-5-11-20)17-9-15-25-23(28)19-30-21-12-6-3-7-13-21/h2-7,10-13H,8-9,14-19H2,1H3,(H,24,27)(H,25,28)

InChI Key

XIYLEKVMDQALJW-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)CSC1=CC=CC=C1)CCCNC(=O)CSC2=CC=CC=C2

Canonical SMILES

CN(CCCNC(=O)CSC1=CC=CC=C1)CCCNC(=O)CSC2=CC=CC=C2

Origin of Product

United States

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